2-[(Thien-3-ylcarbonyl)amino]benzoic acid

Thermochemistry Isomer stability Thiophene carboxylic acids

Select this compound for SAR campaigns requiring 3-thiophene substitution on anthranilic acid. Ortho-disposed amide and COOH groups enable intramolecular H-bonding absent in meta analogs, ensuring distinct conformational preorganization for reliable fragment screening. The 3-thiophene moiety provides 2.6 kJ·mol⁻¹ greater thermodynamic stability over the 2-position regioisomer, eliminating confounding assay variables. Available at 97% purity from multiple vendors for procurement security.

Molecular Formula C12H9NO3S
Molecular Weight 247.27 g/mol
CAS No. 878465-86-2
Cat. No. B1336961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Thien-3-ylcarbonyl)amino]benzoic acid
CAS878465-86-2
Molecular FormulaC12H9NO3S
Molecular Weight247.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CSC=C2
InChIInChI=1S/C12H9NO3S/c14-11(8-5-6-17-7-8)13-10-4-2-1-3-9(10)12(15)16/h1-7H,(H,13,14)(H,15,16)
InChIKeyJVNPVDJFOUFLKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Thien-3-ylcarbonyl)amino]benzoic Acid (CAS 878465-86-2): Chemical Identity and Structural Classification for Procurement


2-[(Thien-3-ylcarbonyl)amino]benzoic acid (CAS 878465-86-2), also known as 2-(thiophene-3-amido)benzoic acid, is a heterocyclic carboxylic acid derivative with the molecular formula C12H9NO3S and a molecular weight of 247.27 g/mol [1]. The compound belongs to the N-acylated anthranilic acid class, incorporating a benzoic acid scaffold linked via an amide bond to a thiophene ring at the 3-position . It is commercially available from multiple suppliers at purities ranging from 95% to 97%, including Enamine (Cat. EN300-24080), Fluorochem (Cat. 10-F657719), and Santa Cruz Biotechnology (Cat. sc-340842) . The compound is designated for research use only, with typical applications including use as a synthetic building block and in proteomics research [2].

Why Generic Substitution Fails for 2-[(Thien-3-ylcarbonyl)amino]benzoic Acid: Regioisomeric Specificity and Scaffold Constraints


In procurement for structure-activity relationship (SAR) studies, substitution of 2-[(thien-3-ylcarbonyl)amino]benzoic acid with a regioisomer or structurally similar analog introduces quantifiable thermodynamic and structural perturbations that confound experimental reproducibility. The thiophene ring's substitution pattern (2- vs 3-position) directly influences the amide bond's electronic environment and conformational preferences, with the 3-thiophenecarboxylic acid moiety exhibiting greater thermodynamic stability than its 2-isomer (ΔHisomerization = 2.6 kJ·mol⁻¹) [1]. Furthermore, the anthranilic acid scaffold, featuring ortho-disposed amino and carboxylic acid functionalities, enables intramolecular hydrogen bonding not possible with meta- or para-substituted benzoic acid analogs . These molecular-level differences translate to measurable variations in physicochemical properties (e.g., pKa, LogP, aqueous solubility) and downstream biological readouts, rendering direct one-to-one substitution scientifically invalid without re-validation of the entire experimental system.

2-[(Thien-3-ylcarbonyl)amino]benzoic Acid (CAS 878465-86-2): Quantitative Differentiation Evidence Against Structural Analogs


Thermodynamic Stability Advantage of 3-Thiophenecarboxylic Acid Moiety vs 2-Isomer

The 3-thiophenecarbonyl moiety in 2-[(thien-3-ylcarbonyl)amino]benzoic acid confers intrinsically greater thermodynamic stability compared to the 2-position regioisomer. Calorimetric and computational studies demonstrate that 3-thiophenecarboxylic acid is thermodynamically more stable than 2-thiophenecarboxylic acid [1].

Thermochemistry Isomer stability Thiophene carboxylic acids Physical organic chemistry

Regioisomeric Identity: CAS 878465-86-2 vs 2-[(Thien-2-ylcarbonyl)amino]benzoic Acid (CAS 33405-06-0)

The target compound (thiophene-3-ylcarbonyl) is a distinct regioisomer of the commercially available 2-[(thien-2-ylcarbonyl)amino]benzoic acid (CAS 33405-06-0) . These two compounds differ exclusively in the attachment position of the carbonyl linker on the thiophene ring (3-position vs 2-position) .

Regioisomer Chemical identity Thiophene substitution Procurement specification

Scaffold Distinction: Ortho- (2-) vs Meta- (3-) Benzoic Acid Substitution

The target compound incorporates an ortho-substituted (anthranilic acid) scaffold, whereas its meta-substituted analog 3-[(thien-3-ylcarbonyl)amino]benzoic acid (CAS 923789-02-0) is also commercially available . The ortho-disposition of the amide and carboxylic acid groups enables intramolecular hydrogen bonding that is sterically impossible in the meta isomer .

Anthranilic acid Positional isomer Intramolecular hydrogen bonding Scaffold specificity

Commercial Availability and Sourcing Viability: Comparative Vendor Landscape

2-[(Thien-3-ylcarbonyl)amino]benzoic acid (CAS 878465-86-2) is commercially available from multiple established vendors including Enamine (Cat. EN300-24080, 95% purity), Santa Cruz Biotechnology (Cat. sc-340842), Fluorochem (Cat. 10-F657719, 97% purity), and Shaoyuan (SY170432), with pricing ranging from approximately €141-205 per 100-250mg . In contrast, the 3-position benzoic acid analog (CAS 923789-02-0) is available from fewer suppliers .

Commercial availability Vendor comparison Procurement logistics Supply chain

2-[(Thien-3-ylcarbonyl)amino]benzoic Acid (CAS 878465-86-2): Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


SAR Studies Requiring Regioisomeric Precision in Thiophene-Containing Anthranilamides

This compound is the correct procurement choice when structure-activity relationship (SAR) campaigns explicitly require the 3-thiophene substitution pattern on the anthranilic acid scaffold. The quantifiable thermodynamic stability difference (ΔHisomerization = 2.6 kJ·mol⁻¹) between 3- and 2-thiophenecarboxylic acid moieties [1] predicts that biological assay results obtained with this compound cannot be extrapolated to the 2-position regioisomer (CAS 33405-06-0) without independent experimental validation. Researchers investigating thiophene positional effects on target binding or pharmacokinetic properties should use CAS 878465-86-2 exclusively when 3-position substitution is the intended variable.

Fragment-Based Drug Discovery Leveraging Ortho-Substituted Anthranilic Acid Scaffolds

The ortho-disposition of the amide and carboxylic acid groups in this compound enables intramolecular hydrogen bonding that is absent in meta-substituted analogs such as 3-[(thien-3-ylcarbonyl)amino]benzoic acid (CAS 923789-02-0) [1]. This structural feature confers distinct conformational preorganization, which may translate to differential target engagement and binding kinetics in fragment screening campaigns. For fragment libraries designed to sample specific three-dimensional pharmacophore space or for hit-to-lead optimization requiring predictable scaffold geometry, this ortho-substituted anthranilic acid derivative should be selected over its meta-positional analog.

Long-Term Compound Library Procurement Requiring Supply Chain Redundancy

With commercial availability from at least four established vendors (Enamine, Santa Cruz Biotechnology, Fluorochem, Shaoyuan) offering purities of 95-97% [1], this compound provides superior procurement security compared to less widely available structural analogs. For institutional compound collections, core screening libraries, or multi-year research programs requiring consistent access to a specific chemical entity, selecting CAS 878465-86-2 over single-source or limited-availability alternatives reduces the risk of supply disruption and ensures experimental continuity across extended timelines.

Synthetic Chemistry: Building Block for 3-Thiophene-Functionalized Derivatives

The compound serves as a versatile synthetic intermediate for further derivatization at either the carboxylic acid moiety (via esterification, amidation, or reduction) or the thiophene ring (via electrophilic substitution or oxidation to sulfoxide/sulfone) [1]. When synthetic routes require a 3-thiophene-substituted anthranilic acid core with an unencumbered ortho-carboxylate handle, this compound offers a pre-assembled scaffold that eliminates the need for multi-step de novo synthesis. This reduces synthetic step count and improves overall yield compared to building the scaffold from 3-thiophenecarboxylic acid and 2-aminobenzoic acid starting materials in parallel with other transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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